Cemadotin hydrochloride
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Overview
Description
Cemadotin Hydrochloride is the hydrochloride salt form of cemadotin, a synthetic dolastatin 15 analogue with potential antineoplastic activity. Cemadotin suppresses spindle microtubule dynamics by binding to tubulin, thereby blocking mitosis. (NCI04)
Scientific Research Applications
Antitumor Activity and Pharmacokinetics
Cemadotin hydrochloride has demonstrated potent antiproliferative and preclinical antitumor activity. A phase I clinical study evaluated cemadotin administered as a 5-day continuous intravenous infusion in adult cancer patients, revealing that reversible dose-related neutropenia was the principal dose-limiting toxicity, with 12.5 mg/m² established as the maximum tolerated dose (MTD). The study found no evidence of cardiovascular toxicity, which had been noted in prior studies of cemadotin given as a 5-min injection or 24-h infusion, suggesting cardiovascular toxicity is associated with peak blood levels of the parent drug or its metabolites (Supko et al., 2000).
Antibody-Based Drug Delivery
Cemadotin has been investigated for use in antibody-based pharmacodelivery systems. A study explored the therapeutic effect of antibody-based delivery of cemadotin in combination with IL2, showing tumor eradication in a mouse model of acute myelogenous leukemia. This combination treatment was dependent on CD8+ T cells and natural killer cells, suggesting that cemadotin could play a role in enhancing anticancer immunity (Gutbrodt et al., 2014).
Site-Specific Chemical Modification for Drug Delivery
Research has also focused on the site-specific chemical modification of antibody fragments for the precise delivery of cytotoxic drugs like cemadotin. By using engineered cysteines in antibodies, homogenous antibody-drug conjugates (ADCs) with cemadotin derivatives have been prepared, demonstrating the potential for enhanced selectivity and potency in targeting tumor cells (Bernardes et al., 2013).
Inhibitor of Apoptosis Proteins (IAPs) and Potential Small Molecule Inhibitors
Cemadotin derivatives have been studied for their potential to inhibit Inhibitor of Apoptosis Proteins (IAPs), which play a crucial role in chemotherapeutic resistance. Screening for compounds similar to lead SMAC-non-peptidomimetics identified cemadotin-related compounds as potential inhibitors for XIAP, survivin, and livin, suggesting a new avenue for cancer therapy targeting IAPs (Jayakumar & Anishetty, 2014).
properties
CAS RN |
172837-41-1 |
---|---|
Product Name |
Cemadotin hydrochloride |
Molecular Formula |
C35H57ClN6O5 |
Molecular Weight |
677.3 g/mol |
IUPAC Name |
(2S)-N-benzyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C35H56N6O5.ClH/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25;/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43);1H/t26-,27-,28-,29-,30-;/m0./s1 |
InChI Key |
MRJQTLJSMQOFTP-JGTKTWDESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N(C)C.Cl |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C.Cl |
sequence |
VVVPP |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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